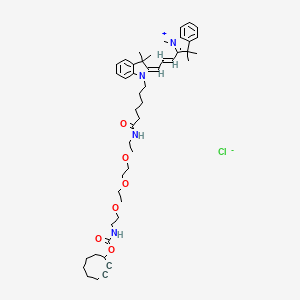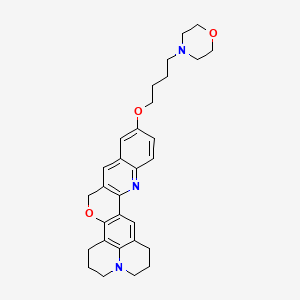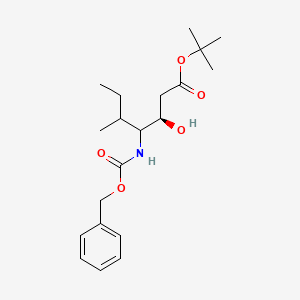
Cy3-PEG3-SCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG3-SCO is a fluorescent dye that reacts with tetrazines and azides. It is part of the cyanine dye family, known for their bright fluorescence and utility in various scientific applications. The compound consists of a cyanine dye (Cy3) linked to a polyethylene glycol (PEG) spacer and a succinimidyl carbonate (SCO) group, which allows it to covalently bind to amino groups on proteins or peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-SCO involves several steps:
Synthesis of Cy3 Dye: The cyanine dye is synthesized through a series of condensation reactions involving aromatic aldehydes and quaternary ammonium salts.
Attachment of PEG Spacer: The PEG spacer is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester of the Cy3 dye.
Introduction of SCO Group: The final step involves the reaction of the PEGylated Cy3 dye with succinimidyl carbonate to form the this compound compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, are employed to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG3-SCO undergoes several types of chemical reactions:
Substitution Reactions: The SCO group reacts with amino groups on proteins or peptides, forming stable amide bonds.
Click Chemistry: The compound can participate in click chemistry reactions with azides and tetrazines, forming triazoles and other stable products
Common Reagents and Conditions
Amino Groups: Proteins or peptides with free amino groups are common reactants.
Tetrazines and Azides: These reagents are used in click chemistry reactions.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions include:
Fluorescently Labeled Proteins: Proteins or peptides covalently bound to the this compound dye.
Triazoles: Products of click chemistry reactions with azides and tetrazines
Scientific Research Applications
Cy3-PEG3-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of Cy3-PEG3-SCO involves its ability to form covalent bonds with amino groups on proteins or peptides. The SCO group reacts with the amino group, forming a stable amide bond. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization in various assays and imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-SCO: Another fluorescent dye with similar properties but different spectral characteristics.
Cy3-PEG2-SCO: A variant with a shorter PEG spacer.
Cy3B: A conformationally locked cyanine dye with superior fluorescence properties .
Uniqueness
Cy3-PEG3-SCO is unique due to its combination of a bright fluorescent dye, a flexible PEG spacer, and a reactive SCO group. This combination allows for efficient and stable labeling of biomolecules, making it highly valuable in various scientific applications .
Properties
Molecular Formula |
C47H65ClN4O6 |
|---|---|
Molecular Weight |
817.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h13-16,18,21-26,37H,6-10,12,17,19,27-36H2,1-5H3,(H-,48,49,52,53);1H |
InChI Key |
YJENQKDZBCQXLX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)


![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)

![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)



